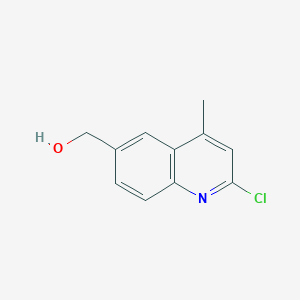![molecular formula C11H9ClOS B8794221 [5-(4-Chloro-phenyl)-thiophen-2-yl]-methanol](/img/structure/B8794221.png)
[5-(4-Chloro-phenyl)-thiophen-2-yl]-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-(4-Chloro-phenyl)-thiophen-2-yl]-methanol is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a chlorophenyl group attached to the thiophene ring, making it a unique and interesting molecule for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Chloro-phenyl)-thiophen-2-yl]-methanol typically involves the condensation of 4-chlorobenzaldehyde with thiophene-2-carbaldehyde, followed by reduction. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to convert the aldehyde groups to alcohols.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and temperature control are crucial factors in industrial synthesis.
化学反应分析
Types of Reactions
[5-(4-Chloro-phenyl)-thiophen-2-yl]-methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced further to remove the chlorophenyl group or to modify the thiophene ring.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield [5-(4-Chlorophenyl)thiophen-2-yl]methanone, while substitution reactions can produce various derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, [5-(4-Chloro-phenyl)-thiophen-2-yl]-methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a candidate for further investigation in pharmacology.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. The compound’s structure suggests it could interact with various biological targets, leading to the development of new drugs.
Industry
Industrially, the compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs). Its properties make it suitable for applications in electronics and optoelectronics.
作用机制
The mechanism of action of [5-(4-Chloro-phenyl)-thiophen-2-yl]-methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative used.
相似化合物的比较
Similar Compounds
Thiophene-2-carbaldehyde: A precursor in the synthesis of [5-(4-Chloro-phenyl)-thiophen-2-yl]-methanol.
4-Chlorobenzaldehyde: Another precursor used in the synthesis.
[5-(4-Chlorophenyl)thiophen-2-yl]methanone: An oxidized derivative of the compound.
Uniqueness
What sets this compound apart from similar compounds is its specific combination of a chlorophenyl group and a thiophene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
属性
分子式 |
C11H9ClOS |
|---|---|
分子量 |
224.71 g/mol |
IUPAC 名称 |
[5-(4-chlorophenyl)thiophen-2-yl]methanol |
InChI |
InChI=1S/C11H9ClOS/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-6,13H,7H2 |
InChI 键 |
PZVILWVUPJTMJU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC=C(S2)CO)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
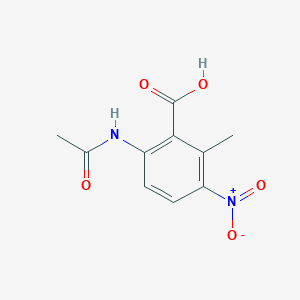
![Propanoic acid,2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-,1,1-dimethylethyl ester,(2S)-](/img/structure/B8794151.png)
![7-(tert-Butyl) 1-methyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-1,7(8H)-dicarboxylate](/img/structure/B8794152.png)
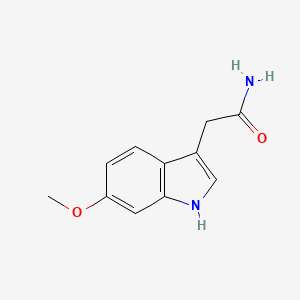
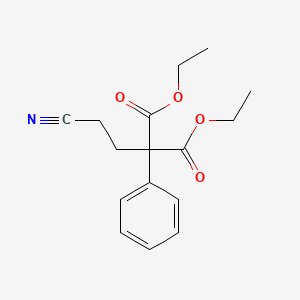
![[1-(4-bromophenyl)ethyl]hydrazine hydrochloride](/img/structure/B8794165.png)
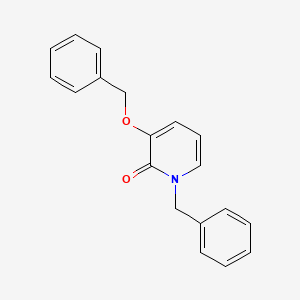
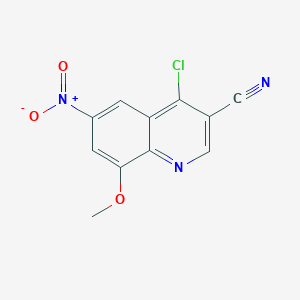

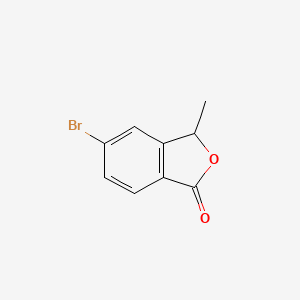
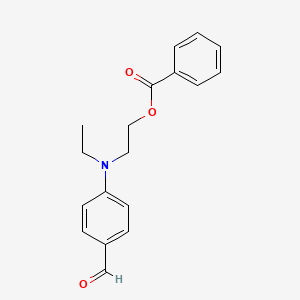

![2-(1H-benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B8794247.png)
